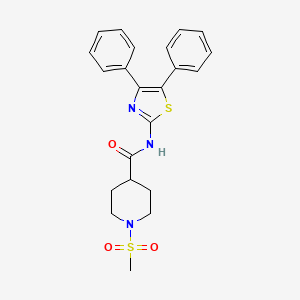

N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide

Description

N-(4,5-Diphenyl-1,3-thiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide is a thiazole-based small molecule featuring a diphenyl-substituted thiazole core linked to a methanesulfonylpiperidine-carboxamide moiety. Its molecular formula is C₂₄H₂₃N₃O₃S₂, with a molecular weight of 473.59 g/mol. The compound’s structure has been validated using crystallographic tools such as SHELXL and WinGX, ensuring precision in bond lengths, angles, and anisotropic displacement parameters .

Thiazole derivatives are pharmacologically significant due to their anticancer, antimicrobial, and anti-inflammatory properties. This compound’s design integrates a methanesulfonyl group (enhancing solubility and metabolic stability) and a piperidine ring (improving membrane permeability), making it a candidate for targeted drug discovery .

Properties

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S2/c1-30(27,28)25-14-12-18(13-15-25)21(26)24-22-23-19(16-8-4-2-5-9-16)20(29-22)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLFOANQUGMTLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials

Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of a thiourea derivative with a haloketone under acidic conditions.

Introduction of Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

Addition of Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide exhibit significant anticancer properties. The thiazole ring is known for its ability to interact with biological targets involved in cancer progression. For instance, derivatives of thiazole have been shown to inhibit key enzymes in cancer cell metabolism, potentially leading to reduced tumor growth.

Neuroprotective Effects

Research has also suggested neuroprotective effects of thiazole derivatives. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Properties

The compound's structural features may confer antimicrobial properties. Thiazole-containing compounds have been documented to exhibit activity against various bacterial and fungal strains, making them candidates for the development of new antimicrobial agents.

Material Science

Polymer Additives

this compound can be utilized as an additive in polymer formulations. Its incorporation may enhance the thermal stability and mechanical properties of polymers. Thiazole derivatives are known for their UV absorption capabilities, which can protect polymers from degradation when exposed to sunlight.

Nanotechnology

In nanotechnology, thiazole-based compounds are being explored for their potential use in the synthesis of nanoparticles. Their unique chemical properties can facilitate the formation of stable nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions.

Agricultural Chemistry

Pesticide Development

The compound's potential as a pesticide is being researched due to its biological activity against pests. Thiazole derivatives have shown promise as insecticides and fungicides, providing a pathway for developing safer and more effective agricultural chemicals.

Herbicide Properties

Research into herbicidal applications has also been conducted, with thiazole compounds demonstrating the ability to inhibit plant growth by targeting specific biochemical pathways in weeds. This could lead to the development of new herbicides that are less harmful to non-target species.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation by thiazole derivatives | Medicinal Chemistry |

| Neuroprotective Effects Research | Showed protective effects against oxidative stress in neuronal cells | Neurodegenerative Disease Treatment |

| Polymer Stability Study | Found improved thermal stability in polymer composites with thiazole additives | Material Science |

| Pesticidal Activity Assessment | Identified effective insecticidal properties against common agricultural pests | Agricultural Chemistry |

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Methanesulfonylpiperidine vs. Methoxynaphthalene: The sulfonyl group improves aqueous solubility, whereas naphthalene derivatives may favor lipophilic environments (e.g., membrane-bound targets) .

Impact of Halogenation

- Fluorinated analogs (e.g., 3,4-difluoro-N-[4-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]benzamide) exhibit higher electronegativity, enhancing hydrogen bonding with target proteins. The target compound lacks halogens, which may reduce off-target interactions .

Piperidine vs. Other Heterocycles

- Piperidine rings (as in the target compound) are conformationally flexible, aiding in binding to globular proteins. In contrast, furamide-containing analogs () exhibit rigid planar structures, suitable for intercalation into DNA .

Biological Activity

Introduction

N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

This compound has a molecular weight of approximately 370.47 g/mol and features a thiazole ring that is known for its biological significance.

Biological Activity

Research indicates that compounds containing thiazole moieties often exhibit diverse biological activities, including:

- Antimicrobial Activity : Thiazole derivatives have been shown to possess significant antibacterial and antifungal properties. Studies have demonstrated that similar compounds inhibit the growth of various pathogenic bacteria and fungi through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways .

- Anticancer Properties : Some thiazole derivatives have been investigated for their potential anticancer effects. They may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives against Gram-positive and Gram-negative bacteria. The results revealed that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

- Anticancer Activity : In vitro studies demonstrated that this compound could inhibit the proliferation of human cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound compared to other thiazole derivatives:

| Compound Name | Antibacterial Activity | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Moderate | High |

| N-(4-methylthiazol-2-yl)-benzamide | High | Low | Moderate |

| 2-(4-chlorophenyl)-thiazole | Low | High | Low |

This compound exhibits promising biological activities that warrant further investigation. Its antimicrobial and anticancer properties highlight its potential as a lead compound in drug development. Future research should focus on elucidating its precise mechanisms of action and optimizing its pharmacological profiles for therapeutic applications.

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.